4-(Methylamino)Benzenesulfonamide
Overview
Description
4-Methylamino-benzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, where a methylamino group is attached to the benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-(Methylamino)Benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a transmembrane enzyme that plays a crucial role in pH regulation in tumor cells . Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the pH regulation in tumor cells, which can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of pH regulation in tumor cells . This disruption can lead to a shift in the tumor cells’ metabolism from aerobic to anaerobic glycolysis, causing a significant modification in pH . This change in pH can lead to uncontrolled cell proliferation and consequently tumor hypoxia .
Pharmacokinetics
It is suggested that the compound acts like a prodrug, which can exert its effect after being converted to its parent compound
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, it was found that this compound could induce apoptosis in certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-(Methylamino)Benzenesulfonamide has been found to interact with enzymes such as carbonic anhydrase IX . This interaction is believed to inhibit the enzyme, which plays a crucial role in many solid tumors
Cellular Effects
The compound has shown significant inhibitory effects against cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It influences cell function by inducing apoptosis in MDA-MB-231 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules like carbonic anhydrase IX, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Methylamino-benzenesulfonamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methylamino-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Methylamino-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness: 4-Methylamino-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-(methylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVAYUUWTJKKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562172 | |
Record name | 4-(Methylamino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16891-79-5 | |
Record name | 4-(Methylamino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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